Manganese(II) carbonate hydrate

描述

Significance in Chemical Sciences and Related Disciplines

The significance of manganese(II) carbonate hydrate (B1144303) in the chemical sciences is multifaceted, primarily stemming from its role as a precursor in the synthesis of other manganese compounds and materials. smolecule.comchemimpex.com

A Precursor to Manganese Oxides and Salts: One of the most critical applications of manganese(II) carbonate hydrate in research is its use as a precursor for various manganese oxides. smolecule.com Through calcination, a process involving heating at high temperatures, it decomposes to yield manganese(II) oxide (MnO) and carbon dioxide. smolecule.comchemeurope.com This method is instrumental in producing manganese dioxide (MnO₂) for applications such as dry-cell batteries and ferrites. chemeurope.comnih.govhonrel.com The ability to control calcination conditions allows researchers to synthesize specific manganese oxides with desired properties for catalysis, energy storage, and electronics. smolecule.com Furthermore, it readily reacts with acids to form other water-soluble manganese(II) salts. atamanchemicals.comnih.gov

A Source of Manganese in Materials Science: In materials science, this compound serves as a readily available and easily handled source of manganese. smolecule.com Researchers are exploring its use in the synthesis of novel materials with specific magnetic or electronic properties. smolecule.com Its application extends to the production of high-quality zinc-ferrites, which are important in the television and computer industries. nih.gov

Catalysis: The catalytic properties of manganese(II) carbonate are utilized in various chemical processes, including oxidation reactions and as a catalyst in the viscose process. atamanchemicals.comatamankimya.com Recent research has highlighted its potential as a green and environmentally friendly catalyst for the transesterification of vegetable oils. atamanchemicals.com

Energy Storage: In the field of energy storage, manganese(II) carbonate is investigated as an anode material for lithium-ion batteries due to its high theoretical lithiation capacity. atamanchemicals.comhonrel.com Its use in the production of alkaline batteries contributes to improved performance and longevity. chemimpex.commanganesesupply.com

Environmental and Agricultural Applications: Research also extends to environmental remediation, where manganese compounds play a role in strategies for heavy metal contamination. smolecule.commdpi.com Studies are investigating the potential of this compound for immobilizing or capturing specific heavy metals. smolecule.com In agriculture, it is a widely used additive in fertilizers to address manganese deficiency in crops, as manganese is crucial for photosynthesis and enzyme function. atamanchemicals.comchemimpex.comatamankimya.com

Ceramics and Pigments: The compound is utilized as a coloring agent in the production of ceramics and glass, imparting shades of pink, purple, or brown. chemimpex.comatamankimya.commanganesesupply.com It also serves as a pigment in paints and coatings. atamankimya.com

| Field of Research | Specific Application of this compound |

|---|---|

| Materials Science | Precursor for manganese oxides, synthesis of novel magnetic and electronic materials, production of zinc-ferrites. smolecule.comnih.gov |

| Catalysis | Catalyst in oxidation reactions, viscose process, and transesterification of vegetable oils. atamanchemicals.comatamankimya.com |

| Energy Storage | Anode material for lithium-ion batteries, component in alkaline batteries. atamanchemicals.comchemimpex.comhonrel.com |

| Environmental Science | Remediation of heavy metal contamination. smolecule.commdpi.com |

| Agriculture | Micronutrient in fertilizers to correct manganese deficiency in crops. atamanchemicals.comchemimpex.com |

| Ceramics and Pigments | Coloring agent in glazes, glass, paints, and coatings. chemimpex.comatamankimya.com |

Overview of Current Research Trajectories and Challenges

Current research on this compound is focused on optimizing its existing applications and exploring new frontiers, particularly in sustainable technologies and advanced materials. However, several challenges remain.

Optimizing Synthesis and Properties: A significant area of research involves optimizing the synthesis of manganese-based materials from this compound. smolecule.com This includes fine-tuning calcination conditions to produce manganese oxides with specific crystal structures, particle sizes, and surface areas tailored for applications in catalysis and energy storage. smolecule.com The challenge lies in achieving precise control over these parameters to enhance material performance.

Hydrogen Storage and Carbon Capture: An emerging and ambitious research trajectory is the use of manganese in the context of a circular carbon and hydrogen economy. acs.orgresearchgate.net Research has demonstrated that manganese-based catalysts can promote the hydrogenation of bicarbonates and carbonates to formates, which can then be dehydrogenated to release hydrogen. acs.orgresearchgate.net This reversible process presents a potential pathway for chemical hydrogen storage. acs.orgresearchgate.net The primary challenge is the efficiency and stability of the catalytic systems, particularly the need to move beyond precious metal catalysts to more abundant and environmentally friendly options like manganese. acs.org

Environmental Interactions and Remediation: Understanding the complex interactions of manganese, arsenic, and carbonate in groundwater systems is a critical research area. nih.gov While manganese(II) can be oxidized and retained in aquifers, the presence of other ions like bicarbonate and arsenate can influence its mobility and fate. nih.gov A key challenge is to elucidate these mechanisms to develop more effective strategies for managing water quality and remediating contaminated sites. nih.gov

Carbocatalysis for Pollutant Degradation: Recent studies have explored the use of manganese carbonate in conjunction with carbonaceous materials for the degradation of organic pollutants in water. mdpi.com The addition of manganese carbonate can enhance the carbocatalytic properties of materials derived from lignocellulosic waste, promoting the degradation of contaminants like acetaminophen. mdpi.com The challenge is to understand the precise role of the manganese species (carbonate vs. oxide) and to optimize the material synthesis for maximum catalytic activity. mdpi.com

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Formula | MnCO₃·xH₂O | smolecule.com |

| Appearance | Pale pink to light brown solid | atamanchemicals.com |

| Solubility in water | Insoluble | atamanchemicals.com |

| Decomposition Temperature | Decomposes at 200 °C to manganese(II) oxide and carbon dioxide | atamanchemicals.comchemeurope.com |

| Crystal Structure (anhydrous) | Trigonal, calcite-type structure | atamanchemicals.comwikipedia.org |

属性

IUPAC Name |

manganese(2+);carbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Mn.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETNOKWGJNESQA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

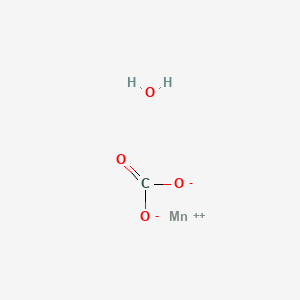

C(=O)([O-])[O-].O.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34156-69-9 | |

| Record name | Carbonic acid, manganese(2+) salt (1:1), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Preparation Techniques

Precipitation Methods for Manganese(II) Carbonate Hydrate (B1144303) Synthesis

Precipitation from aqueous solutions is the most common and economically viable method for the industrial production of manganese(II) carbonate hydrate. This technique involves the reaction of a soluble manganese(II) salt with a carbonate source, leading to the formation of the insoluble this compound precipitate.

Controlled Precipitation Parameters and Product Morphology

The physical and chemical properties of the precipitated this compound are significantly influenced by various reaction parameters. Careful control of these parameters is essential for tailoring the product's morphology, particle size, and purity.

Key parameters that affect the precipitation process include pH, temperature, reactant concentration, and mixing rate. The pH of the solution plays a crucial role in the precipitation efficiency and the potential for co-precipitation of impurities. Generally, an increase in pH leads to a higher precipitation rate of manganese carbonate. However, excessively high pH can lead to the formation of manganese hydroxides and increase the co-precipitation of other metal ions like magnesium and calcium. For instance, in a continuous precipitation process, maintaining a pH between 7.9 and 8.1 has been shown to be effective. google.com

Temperature is another critical factor. Higher temperatures can lead to the formation of larger particles. manganesesupply.com However, temperature also affects the solubility of impurities. For example, when precipitating manganese carbonate from a solution containing calcium and magnesium, increasing the reaction temperature can decrease the co-precipitation of these impurities. researchgate.net

The concentration of reactants also impacts the final product. The ratio of the manganese salt to the carbonate source can influence the size of the synthesized particles. In one study, adjusting the ratio of MnSO₄·H₂O to NaHCO₃ allowed for the control of the size of spherical manganese carbonate templates. nih.gov

The morphology of the resulting this compound can be controlled to produce various shapes, such as spheres, cubes, and other complex structures, by carefully manipulating these precipitation parameters. nih.gov

Table 1: Influence of Precipitation Parameters on this compound

| Parameter | Effect on Morphology and Properties | Research Findings |

| pH | Influences precipitation rate and purity. Higher pH generally increases precipitation but can lead to co-precipitation of impurities. | Effective precipitation is often achieved in a slightly alkaline pH range (e.g., 7.9-8.1). google.com |

| Temperature | Affects particle size and impurity co-precipitation. Higher temperatures can lead to larger particles. | Increasing temperature can decrease the co-precipitation of impurities like calcium and magnesium. researchgate.net |

| Reactant Ratio | Influences the size and morphology of the final product. | Adjusting the ratio of MnSO₄·H₂O to NaHCO₃ can control the size of spherical MnCO₃ particles. nih.gov |

Homogeneous Precipitation Techniques

Homogeneous precipitation is an advanced technique that allows for the slow and uniform generation of the precipitating agent within the reaction mixture. This slow generation leads to better control over nucleation and crystal growth, resulting in particles with a more uniform size and morphology.

CO(NH₂)₂ + 2H₂O → 2NH₃ + H₂CO₃ Mn²⁺ + H₂CO₃ → MnCO₃ + 2H⁺ 2NH₃ + 2H⁺ → 2NH₄⁺

This method avoids the localized high concentrations of precipitating agent that can occur with direct mixing, which often leads to the formation of amorphous or irregularly shaped particles.

Selective Precipitation for Manganese Recovery

Selective precipitation is a crucial technique for recovering manganese from various sources, including industrial wastewater and leachates from low-grade ores, which often contain other metal ions. The principle of selective precipitation relies on the different solubilities of the metal carbonates at specific pH values.

Manganese carbonate is less soluble than the carbonates of some common co-existing metals like magnesium. This difference in solubility allows for the selective precipitation of this compound by carefully controlling the pH and the addition of the carbonate source. For instance, in a solution containing both manganese and magnesium ions, manganese carbonate will precipitate at a lower pH than magnesium carbonate. By maintaining the pH within a specific range, a high recovery of manganese can be achieved with minimal co-precipitation of magnesium. mdpi.com

Studies have shown that by optimizing conditions such as pH, temperature, and the amount of precipitant (e.g., ammonium (B1175870) bicarbonate), a manganese precipitation efficiency of over 99% can be achieved, while keeping magnesium co-precipitation low. mdpi.com This makes selective carbonate precipitation an effective and environmentally friendly method for manganese recovery and purification. mdpi.com

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are advanced techniques for synthesizing materials in a closed system under elevated temperatures and pressures. These methods offer excellent control over the size, shape, and crystallinity of the resulting particles.

High-Temperature and High-Pressure Conditions

Hydrothermal synthesis involves using water as the solvent at temperatures above its boiling point, which requires the use of a sealed vessel, such as an autoclave, to contain the high pressure generated. smolecule.com These high-temperature and high-pressure conditions increase the solubility of reactants and facilitate the crystallization of the product.

For the synthesis of this compound, hydrothermal methods can produce highly crystalline and well-defined particles. The temperature and pressure inside the autoclave are critical parameters that influence the final product's characteristics. For example, different morphologies of manganese oxide nanostructures, which can be precursors for manganese carbonate, have been synthesized by varying the hydrothermal temperature. While higher temperatures generally lead to larger particle sizes, some studies have observed an anomalous reduction in particle size at higher temperatures due to a high nucleation rate. nih.govacs.org

Influence of Organic Solvents and Complexing Agents

Solvothermal synthesis is similar to the hydrothermal method, but it utilizes organic solvents instead of water. smolecule.com The choice of solvent can significantly impact the morphology and properties of the synthesized this compound due to differences in polarity, boiling point, and coordinating ability. Common organic solvents used in solvothermal synthesis include ethanol (B145695), N,N-dimethylformamide (DMF), and ethylene glycol. researchgate.netresearchgate.net

The use of organic solvents can lead to the formation of unique morphologies that are not achievable through aqueous precipitation or hydrothermal methods. For example, the controlled synthesis of MnCO₃ aggregates has been achieved in a solvothermal system using DMF. researchgate.net

Complexing agents are often added during solvothermal synthesis to further control the growth and morphology of the crystals. These agents can selectively adsorb onto specific crystal faces, thereby inhibiting or promoting growth in certain directions. For instance, poly(vinylpyrrolidone) (PVP) has been used as a co-reducing agent and a morphology-directing agent in the solvothermal synthesis of manganese carbonate. researchgate.net Similarly, 2-methylimidazole and 1,10-phenanthroline have been employed as complexing agents in the solvothermal synthesis of manganese-based materials, influencing the particle size distribution and tap density of the final product. vistas.ac.in

Table 2: Solvothermal Synthesis of Manganese-Based Materials

| Solvent / Complexing Agent | Synthesis Conditions | Observed Effect on Product |

| N,N-dimethylformamide (DMF) | Solvothermal | Controlled synthesis of MnCO₃ aggregates. researchgate.net |

| Ethanol | Solvothermal | Used as a solvent in the synthesis of Mn-based MOFs. vistas.ac.in |

| Poly(vinylpyrrolidone) (PVP) | Solvothermal | Acts as a co-reducing and morphology-directing agent. researchgate.net |

| 2-methylimidazole (MI) | Solvothermal | Influences particle size and tap density. vistas.ac.in |

| 1,10-phenanthroline (PTH) | Solvothermal | Influences particle size and tap density. vistas.ac.in |

Biologically-Induced Mineralization and Green Synthesis Routes

Biologically-inspired and environmentally benign synthesis strategies for this compound are gaining prominence, offering alternatives to conventional methods that may involve harsh conditions or produce undesirable byproducts. These green routes leverage natural processes and biological materials to mediate the formation of manganese carbonate, often with unique properties.

Microbially-Induced Carbonate Precipitation (MICP) is a biogeochemical process that utilizes the metabolic activities of microorganisms to induce the precipitation of carbonate minerals. mdpi.com This technique has been effectively applied to the synthesis of manganese(II) carbonate. The core of the MICP process often involves ureolytic bacteria, such as Sporosarcina pasteurii, which produce the enzyme urease. nih.gov

Urea (B33335) Hydrolysis: CO(NH₂)₂ + 2H₂O → 2NH₄⁺ + CO₃²⁻

Manganese Carbonate Precipitation: Mn²⁺ + CO₃²⁻ → MnCO₃(s)

Research has shown that the characteristics of the resulting manganese carbonate can be influenced by the specific bacterial strain and the environmental conditions. For instance, studies using Sporosarcina pasteurii have produced aggregated spherical particles of manganese carbonate on the micro-scale, typically between 3–8 µm in diameter. nih.gov Furthermore, the presence of other ions, such as Ca²⁺, can play a crucial role in the process, potentially influencing whether manganese is removed via carbonate precipitation or oxidation. nih.govresearchgate.net

Table 1: Influence of Bacterial Presence on Manganese(II) Carbonate Precipitation

| Parameter | Condition | Observation | Reference |

| Precipitation Method | Biologically-Induced (MICP) | Formation of crystalline MnCO₃ (rhodochrosite) confirmed by XRD. | nih.gov |

| Bacterial Strain | Sporosarcina pasteurii | Acts as a catalyst via urease production to accelerate urea hydrolysis. | nih.gov |

| Particle Morphology | Aggregated Spheres | Particle size of approximately 3–8 µm. | nih.gov |

| Controlling Factors | Presence of Ca²⁺ | Can shift the pathway between MnCO₃ precipitation and Mn(II) oxidation. | nih.gov |

Green synthesis routes also involve the use of biological molecules as templates, precursors, or stabilizing agents to control the growth and properties of manganese(II) carbonate. This bio-inspired approach mimics natural biomineralization processes.

A notable example is the incorporation of amino acids into the crystal lattice of manganese(II) carbonate during its synthesis. Research has demonstrated that specific amino acids can be integrated into the MnCO₃ structure, which significantly alters the material's inherent magnetic properties. nih.gov This alteration is attributed to changes in the orbital overlapping and the weakening of superexchange interactions within the crystal lattice. nih.gov This method provides a novel way to tune the functional properties of the material by introducing biological building blocks.

Plant extracts are another valuable resource for the green synthesis of manganese-based compounds. Although much of the research has focused on manganese oxides, the principles can be extended to carbonates. Extracts from plants like Yucca gloriosa contain bioactive compounds that can act as reducing and capping agents. oiccpress.com For instance, in the synthesis of manganese dioxide nanoparticles, lemon extract has been used as a reducing agent, while turmeric extract (curcumin) has served as a stabilizing agent to control particle size and prevent agglomeration. scientificarchives.com These natural extracts provide an eco-friendly and cost-effective alternative to synthetic chemical reagents.

Nanoscale Synthesis Strategies for Manganese(II) Carbonate Nanoparticles

The synthesis of manganese(II) carbonate at the nanoscale has opened up new possibilities for its application, particularly in areas like energy storage. Various methods have been developed to produce MnCO₃ nanoparticles with controlled size, shape, and crystallinity.

Hydrothermal and solvothermal methods are prominent techniques for synthesizing nanomaterials. smolecule.com These methods involve chemical reactions in aqueous or organic solvents, respectively, at elevated temperatures and pressures. A facile hydrothermal method has been successfully used to synthesize manganese carbonate quantum dots (QDs) with a size of approximately 1.2 nm. researchgate.net In this approach, MnCO₃ QDs were decorated on hedgehog-like nickel hydrogen carbonate-manganese carbonate composites, creating a binder-free electrode material with high specific capacitance, demonstrating its potential for supercapacitors. researchgate.net

The emulsion-based interfacial reaction method is another strategy to produce spherical manganese carbonate nanoparticles. smolecule.com These techniques allow for precise control over particle morphology and size distribution, which are critical for performance in various applications. The synthesis of MnCO₃ nanoparticles is often a precursor step for creating porous manganese oxide (MnOₓ) nanostructures, which are widely used in catalysis and batteries. The initial properties of the MnCO₃ nanoparticles, such as particle size and density, significantly influence the final characteristics of the manganese oxide material.

Optimization of Synthesis Conditions for Tailored Product Properties

The physical and chemical properties of manganese(II) carbonate, such as particle size, morphology, tap density, and purity, are highly dependent on the synthesis conditions. osti.gov Optimizing these parameters is crucial for tailoring the material for specific applications, such as precursors for cathode materials in lithium-ion batteries.

The co-precipitation method is widely used for synthesizing manganese-rich carbonate precursors. osti.gov Key process variables that are manipulated to control the final product's properties include:

pH: The pH of the reaction solution significantly affects the precipitation efficiency and the phase of the carbonate formed.

Temperature: Reaction temperature can influence the crystal growth rate and the final morphology of the particles. rsc.org

Reactant Concentration: The concentration of the manganese salt and the carbonate source (e.g., sodium carbonate or ammonium bicarbonate) impacts the nucleation and growth kinetics. mdpi.com

Stirring Speed (Agitation): The agitation rate ensures homogeneity of the reaction mixture and affects the particle size distribution. osti.gov

Reaction Time: The duration of the reaction can influence the completeness of the precipitation and the aging of the crystals. osti.gov

For industrial-scale production, continuous stirred-tank reactors (CSTRs) are often employed, where maintaining steady-state conditions is vital for producing a consistent product. researchgate.net Research has shown that by carefully controlling these variables, it is possible to produce spherical manganese carbonate precursors with high tap density and a narrow particle size distribution, which are desirable characteristics for high-performance cathode materials. researchgate.net

Table 2: Effect of Synthesis Parameters on Manganese Carbonate Properties

| Parameter | Effect on Product Properties | Example Application | Reference |

| pH | Influences particle size and morphology. | Precursors for Li-ion battery cathodes. | osti.gov |

| Temperature | Affects crystallinity and can switch selectivity between cyclic and polymeric carbonates in some reactions. | General chemical synthesis. | rsc.org |

| Ammonia (B1221849) Concentration | Impacts the physical properties of Mn-rich carbonate precursors in semi-batch reactors. | Research-scale production of cathode precursors. | osti.gov |

| Stirring Speed | Controls particle size distribution and homogeneity. | Industrial co-precipitation processes. | osti.gov |

| Molar Ratio of Reactants | A molar ratio of 2.2:1 (ammonium bicarbonate to Mn²⁺) achieved 99.89% Mn precipitation efficiency. | Green process for Mn recovery from ore. | mdpi.com |

Advanced Characterization and Spectroscopic Analysis

Diffraction Techniques for Phase Identification and Structure Elucidation

Diffraction methods are fundamental in determining the crystalline nature and atomic arrangement of materials.

X-ray Diffraction (XRD) is a primary technique used to confirm the crystal structure and phase purity of synthesized manganese(II) carbonate. For manganese(II) carbonate, which naturally occurs as the mineral rhodochrosite, the diffraction patterns typically reveal a rhombohedral (trigonal) crystal structure. researchgate.netmaterialsproject.orgwikipedia.org This structure is isostructural with calcite. atamanchemicals.comsigmaaldrich.com

The analysis of XRD patterns allows for the identification of the crystalline phase by comparing the peak positions and intensities to standard diffraction data, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS). For instance, the rhombohedral phase of MnCO₃ is often identified by referencing JCPDS card number 44-1472. researchgate.net The diffraction peaks confirm the formation of a well-ordered, layered structure. acs.org

In synthetic preparations, XRD is used to verify that MnCO₃ is the product. Studies show that all major diffraction peaks in synthesized samples correspond to the rhombohedral phase of MnCO₃. researchgate.net The structure is described as belonging to the R-3c space group, with Mn²⁺ ions in an octahedral coordination geometry, bonded to six oxygen atoms. materialsproject.org

Below is a table summarizing typical XRD peak data for rhombohedral manganese(II) carbonate.

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |

| 24.3 | 3.66 | (012) |

| 31.4 | 2.85 | (104) |

| 37.8 | 2.38 | (110) |

| 41.6 | 2.17 | (113) |

| 45.3 | 2.00 | (202) |

| 51.3 | 1.78 | (024) |

| 51.8 | 1.76 | (018) |

| 60.8 | 1.52 | (122) |

| 64.9 | 1.44 | (214) |

Note: Peak positions can vary slightly depending on the specific experimental conditions and presence of hydration.

Microscopic and Morphological Characterization

Electron microscopy techniques are employed to visualize the surface features, shape, and size of manganese(II) carbonate hydrate (B1144303) particles.

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field-Emission Scanning Electron Microscopy (FESEM), are powerful tools for examining the morphology of manganese(II) carbonate. Research has shown that MnCO₃ can be synthesized into various shapes, including microspheres, rhombohedral crystals, and nanorods. researchgate.net

FESEM micrographs have revealed that MnCO₃ can form uniform microspheres with diameters ranging from approximately 0.8 to 2.5 micrometers. researchgate.net In other preparations, the morphology consists of well-defined rhombohedral particles, which reflects the underlying crystal structure. The synthesis method plays a crucial role in determining the final morphology of the particles. For example, nanocrystalline MnCO₃ has been synthesized using methods like hydrothermal reduction. researchgate.net

Transmission Electron Microscopy (TEM) provides even greater magnification than SEM, allowing for the observation of the internal structure and nanoscale features of materials. TEM analysis of nanocrystalline mesoporous manganese(II) carbonate (N-MnCO₃) confirms the formation of very small, crystalline particles. researchgate.net This technique is instrumental in verifying the nanocrystalline nature of the material and assessing the particle size distribution at the nanoscale, which is critical for applications where high surface area is beneficial. researchgate.net

Spectroscopic Investigations of Molecular and Electronic Structure

Spectroscopy probes the interactions of electromagnetic radiation with the material to provide information about its chemical bonds and functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a sample. In the case of manganese(II) carbonate hydrate, FTIR spectra are characterized by absorption bands corresponding to the vibrations of the carbonate ion (CO₃²⁻) and water molecules (H₂O). researchgate.netresearchgate.net

The key vibrational modes for the carbonate group are observed in the FTIR spectrum. A strong, broad absorption band typically appears between 1400 and 1460 cm⁻¹, which is attributed to the asymmetric stretching of the C-O bond in the carbonate group. researchgate.net Other characteristic peaks for the carbonate ion include bands around 861 cm⁻¹ (out-of-plane bending) and 725 cm⁻¹ (in-plane bending). researchgate.netresearchgate.net

The presence of water of hydration is indicated by a broad absorption band in the high-frequency region, typically from 3000 to 3600 cm⁻¹, which corresponds to the O-H stretching vibrations of water molecules. researchgate.netresearchgate.net A bending vibration for water may also be observed around 1630 cm⁻¹. researchgate.net The presence of these bands confirms the hydrated nature of the compound. researchgate.netresearchgate.net

Below is a table summarizing the characteristic FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3420 | O-H stretching | Water of hydration (H₂O) |

| ~1630 | O-H bending | Water of hydration (H₂O) |

| 1400 - 1460 | Asymmetric C-O stretching | Carbonate (CO₃²⁻) |

| ~861 | Out-of-plane C-O bending | Carbonate (CO₃²⁻) |

| ~725 | In-plane C-O bending | Carbonate (CO₃²⁻) |

Note: The exact positions of the peaks can be influenced by factors such as crystallinity, particle size, and the degree of hydration.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com When analyzing manganese compounds, XPS can differentiate between various oxidation states such as Mn²⁺, Mn³⁺, and Mn⁴⁺.

In the context of manganese(II) carbonate, XPS spectra reveal characteristic peaks for manganese, carbon, and oxygen. The Mn 2p spectrum typically shows two main peaks, the Mn 2p₃/₂ and Mn 2p₁/₂, which can be deconvoluted to identify the presence of different manganese oxidation states. researchgate.net For a composite material containing MnCO₃, the Mn 2p spectrum showed peaks corresponding to Mn²⁺ at binding energies of approximately 641.8 eV and 653.4 eV. researchgate.net The presence of Mn³⁺ and Mn⁴⁺ would be indicated by pairs of peaks at higher binding energies. researchgate.net

The C 1s spectrum is crucial for identifying the carbonate species. A peak around 288.8 eV confirms the presence of the carbonate (CO₃²⁻) group. researchgate.net The O 1s spectrum can also provide valuable information, with a major peak around 529.5 eV attributed to lattice oxygen and a shoulder peak at approximately 531.0 eV corresponding to metal-hydroxyl species. researchgate.net

Detailed analysis of the Mn 2p peak structures can be complex due to multiplet splitting, which results in broad and overlapping peaks for different manganese oxidation states. scispace.com However, calculated spectra for free ions can be strikingly similar to those of their solid-state counterparts, indicating that the manganese ions adopt high-spin states in these compounds. scispace.com

Table 1: Representative XPS Binding Energies for Manganese(II) Carbonate and Related Species

| Element | Orbital | Species | Binding Energy (eV) |

| Mn | 2p₃/₂ | Mn²⁺ | ~641.8 |

| Mn | 2p₁/₂ | Mn²⁺ | ~653.4 |

| Mn | 2p₃/₂ | Mn³⁺ | ~643.1 |

| Mn | 2p₁/₂ | Mn³⁺ | ~654.6 |

| Mn | 2p₃/₂ | Mn⁴⁺ | ~644.4 |

| Mn | 2p₁/₂ | Mn⁴⁺ | ~657.0 |

| C | 1s | Carbonate (CO₃²⁻) | ~288.8 |

| O | 1s | Lattice Oxygen | ~529.5 |

| O | 1s | Metal-Hydroxyl | ~531.0 |

Note: Binding energies are approximate and can vary slightly depending on the specific chemical environment and instrument calibration.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying transition metal ions like manganese(II), which has a high-spin d⁵ electron configuration (S = 5/2). nih.govnih.gov

The EPR spectrum of Mn(II) is characterized by a six-line pattern resulting from the hyperfine coupling between the electron spin and the nuclear spin of ⁵⁵Mn (I = 5/2). nih.gov This characteristic sextet is centered around g ≈ 2.0. nih.gov The precise features of the EPR spectrum, including the linewidth and the resolution of the hyperfine structure, are sensitive to the local environment of the Mn(II) ion.

In this compound, the Mn(II) ions are in a solid matrix. The EPR spectra can provide information about the coordination environment and the degree of hydration. nih.gov For instance, the linewidth of the EPR signal can be influenced by dipole-dipole interactions between the Mn(II) electron spin and the nuclear spins of surrounding protons in water molecules. academie-sciences.fr Broader lines can suggest a higher degree of hydration or a more disordered environment. nih.govacademie-sciences.fr

High-field EPR spectroscopy can offer better resolution and provide more detailed information about the zero-field splitting parameters (D and E), which describe the splitting of the spin states in the absence of an external magnetic field. nih.gov These parameters are sensitive to the symmetry of the Mn(II) coordination site.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature. For this compound, these methods are essential for determining the water content and understanding its decomposition pathway.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, TGA reveals a multi-step decomposition process.

The first stage of mass loss, typically occurring below 200°C, corresponds to the dehydration of the compound, where the water of crystallization is released. smolecule.com The second major mass loss begins at higher temperatures, generally between 300°C and 400°C, and is due to the decomposition of the manganese carbonate itself. smolecule.comresearchgate.net The decomposition of anhydrous manganese carbonate (MnCO₃) yields manganese oxides and carbon dioxide. researchgate.netbohrium.com

The final decomposition product can vary depending on the atmosphere. In an inert atmosphere or a stream of CO₂, MnO or Mn₃O₄ may be formed. bohrium.com In the presence of air, the decomposition can lead to the formation of higher manganese oxides like MnO₂, Mn₂O₃, and Mn₃O₄. researchgate.net The stoichiometry of these reactions can be determined from the percentage of mass loss observed in the TGA curve. For example, the conversion of MnCO₃ to Mn₃O₄ results in a theoretical weight loss of about 32.5%, while the formation of MnO corresponds to a weight loss of approximately 38%. bohrium.com

Table 2: TGA Decomposition Stages of this compound

| Temperature Range (°C) | Process | Products |

| < 200 | Dehydration | MnCO₃, H₂O |

| 300 - 400 | Decomposition of Carbonate | MnOₓ, CO₂ |

Note: The exact temperatures can vary depending on factors such as heating rate and atmosphere.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This technique identifies exothermic and endothermic processes.

For this compound, DTA curves show endothermic peaks corresponding to the dehydration and decomposition processes. The dehydration step is an endothermic process as energy is required to break the bonds holding the water molecules in the crystal lattice. smolecule.com The decomposition of the carbonate is also typically an endothermic event. researchgate.net

When studied in air, the DTA of manganese carbonate can show a series of thermal events corresponding to the decomposition of the carbonate and subsequent oxidation and transformations of the resulting manganese oxides. researchgate.net For instance, the decomposition of MnCO₃ may initially form MnO₂, which then decomposes to Mn₂O₃ and further to Mn₃O₄ at higher temperatures. researchgate.net

Elemental and Compositional Analysis Methods

Accurate determination of the elemental composition of this compound is crucial for confirming its stoichiometry and purity.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a highly sensitive analytical technique used for the determination of trace to major concentrations of elements in a sample. epa.govresearchgate.net

To analyze this compound using ICP-AES, the solid sample must first be dissolved in an acidic solution, typically using nitric acid or hydrochloric acid, to bring the manganese into a measurable aqueous form (Mn²⁺). inorganicventures.com The resulting solution is then introduced into the plasma, which is an ionized gas (usually argon) at a very high temperature (around 6,000 to 10,000 K). youtube.com

Inside the plasma, the manganese atoms and ions are excited to higher energy levels. As they relax back to their ground state, they emit light at characteristic wavelengths. youtube.com The intensity of the emitted light at specific wavelengths is directly proportional to the concentration of manganese in the sample. By comparing the emission intensity of the sample to that of standard solutions with known manganese concentrations, a quantitative determination of the manganese content can be achieved. rsc.org This allows for the precise measurement of the manganese percentage in the original this compound sample. srlchem.com

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM). The method relies on the interaction of an electron beam with a sample, which excites electrons in the atoms and causes them to be ejected from their shells. The filling of these vacancies by electrons from higher energy shells results in the emission of X-rays with energies characteristic of the specific elements present. youtube.com

For this compound, EDX analysis serves as a qualitative and semi-quantitative tool to confirm the presence of the constituent elements: manganese (Mn), carbon (C), and oxygen (O). The resulting EDX spectrum displays peaks corresponding to the characteristic X-ray emission energies for these elements. The relative intensities of these peaks can provide an estimation of the elemental composition. This technique is particularly useful for verifying the purity of a synthesized sample, ensuring that no significant elemental contaminants are present. researchgate.net For instance, the absence of peaks from other metallic elements can confirm the successful synthesis of a pure manganese compound.

Table 1: Representative EDX Data for this compound This interactive table shows typical elemental data obtained from an EDX analysis of a pure this compound sample.

| Element | Atomic Symbol | Energy (keV) | Weight % (Typical) | Atomic % (Typical) |

| Carbon | C | 0.277 | 9.5 | 19.8 |

| Oxygen | O | 0.525 | 49.8 | 60.1 |

| Manganese | Mn | 5.899 | 40.7 | 20.1 |

Note: The presence of hydrogen from the water of hydration is not detectable by standard EDX analysis. The values are illustrative and can vary based on the degree of hydration and instrument conditions.

Elemental Analysis for Stoichiometric Determination

Precise determination of the stoichiometry of this compound (MnCO₃·xH₂O) is critical for understanding its properties and ensuring its purity. This is achieved through a combination of classic chemical analysis and instrumental techniques.

Gravimetric and volumetric analyses are standard methods for quantifying the manganese and carbonate content. smolecule.com To determine the manganese content, a sample can be dissolved in acid, and the manganese can then be precipitated as a stable compound, such as manganese dioxide (MnO₂), or analyzed via complexometric titration with a chelating agent like ethylenediaminetetraacetic acid (EDTA). smolecule.comhach.com The carbonate content is often determined by dissolving the sample in a known excess of a strong acid (e.g., hydrochloric acid) and then back-titrating the unreacted acid with a standard base (e.g., sodium hydroxide). smolecule.com

The water of hydration is typically quantified using thermogravimetric analysis (TGA), where the mass loss upon heating is correlated with the stepwise removal of water molecules and the subsequent decomposition of the carbonate. smolecule.com By combining the results from these methods, the empirical formula and the exact stoichiometry of the hydrate can be established.

Table 2: Stoichiometric Analysis of Manganese(II) Carbonate Monohydrate (MnCO₃·H₂O) This table provides a comparison between the theoretical and hypothetical experimental elemental composition for stoichiometric verification.

| Element | Theoretical Weight % | Experimental Weight % (Example) | Analytical Method |

| Manganese (Mn) | 41.32% | 41.25% | Complexometric Titration |

| Carbonate (CO₃²⁻) | 45.13% | 45.05% | Acid-Base Back-Titration |

| Water (H₂O) | 13.55% | 13.70% | Thermogravimetric Analysis (TGA) |

Surface Area and Porosity Characterization (e.g., BET Analysis)

The Brunauer-Emmett-Teller (BET) method is a crucial technique for measuring the specific surface area of solid materials. upi.edu It involves the physical adsorption of a gas (commonly nitrogen) onto the surface of the material at cryogenic temperatures. upi.edunih.gov By analyzing the gas adsorption isotherm, the quantity of gas required to form a monolayer on the surface can be calculated, which directly relates to the material's total surface area.

For this compound, particularly in nanoparticle or powdered form, the surface area is a significant property influencing its reactivity, dissolution rate, and performance in applications such as catalysts or precursors for other materials. smolecule.com A higher surface area generally implies more available sites for chemical reactions. The analysis of the adsorption/desorption isotherm can also provide information about the material's porosity, including the average pore size and total pore volume, which are important for applications involving adsorption or catalysis. researchgate.net For instance, materials synthesized under different conditions can exhibit vastly different surface characteristics.

Table 3: Example of Surface Properties of Manganese Carbonate Materials via BET Analysis This interactive table illustrates typical surface area and porosity data for different forms of manganese carbonate.

| Sample Description | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Nanocrystalline MnCO₃ | 178 | 0.45 | 10.1 |

| Microcrystalline MnCO₃ | 27.5 | 0.12 | 17.5 |

| MnCO₃-doped Carbocatalyst | >70 | N/A | N/A |

Data is illustrative, based on findings for nanoscale manganese carbonate and related materials. smolecule.comnih.gov

Synchrotron-Based Techniques for Advanced Structural and Redox Information

Synchrotron-based X-ray techniques offer unparalleled capabilities for probing the detailed atomic structure and electronic properties (such as oxidation state) of materials like this compound. diamond.ac.uknih.gov The high brilliance and tunability of synchrotron X-ray sources enable advanced analyses not possible with laboratory instruments.

X-ray Absorption Spectroscopy (XAS) is a particularly powerful synchrotron technique, which is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). geoscienceworld.org

XANES: The XANES region of the spectrum is highly sensitive to the oxidation state (redox status) and coordination geometry of the absorbing atom. nih.govresearchgate.net For this compound, the position and features of the Mn K-edge absorption peak can definitively confirm the +2 oxidation state of the manganese ions. geoscienceworld.orgnih.gov

EXAFS: The EXAFS region contains oscillatory signals that provide information about the local atomic environment around the absorbing element. geoscienceworld.orgrruff.info Analysis of the EXAFS spectrum can yield precise data on the number of neighboring atoms (coordination number), the distance to these atoms (bond length), and the degree of local disorder. For MnCO₃, this allows for the determination of the Mn-O and Mn-C bond distances within the first and second coordination shells, providing a detailed picture of its local structure. geoscienceworld.org

These techniques are invaluable for understanding the subtle structural variations that can occur due to synthesis methods, hydration levels, or environmental interactions. rsc.org

Table 4: Structural Parameters for Manganese(II) Carbonate from EXAFS Analysis This table summarizes typical local structure information for rhodochrosite (the natural mineral form of MnCO₃) obtained through EXAFS shell-fit analysis.

| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) |

| Mn-O | 6 | 2.18 - 2.20 |

| Mn-C | 6 | 3.05 - 3.08 |

| Mn-Mn | 6 | 3.65 - 3.68 |

Note: These values are representative for the rhodochrosite structure and provide a baseline for analyzing synthetic this compound. geoscienceworld.org

Crystallographic and Structural Investigations

Crystal System and Space Group Determination

Manganese(II) carbonate, in its anhydrous form known as the mineral rhodochrosite, crystallizes in the trigonal crystal system. Specifically, it belongs to the calcite structure type and is characterized by the space group R-3c. This classification indicates a rhombohedral lattice. X-ray diffraction is a primary technique used to confirm the crystal structure and phase purity of synthesized manganese(II) carbonate. The resulting diffraction patterns exhibit peaks that are characteristic of this rhombohedral structure.

While the anhydrous form is well-defined, the term "manganese(II) carbonate hydrate" implies the presence of water molecules within the crystal structure. The exact crystal system and space group of the hydrated form can vary depending on the degree of hydration (the value of 'x' in MnCO₃·xH₂O). However, the fundamental structural motif is often based on the anhydrous rhodochrosite framework.

Lattice Parameters and Unit Cell Analysis

The lattice parameters for anhydrous manganese(II) carbonate (rhodochrosite) have been determined through X-ray diffraction studies. These parameters define the dimensions of the unit cell.

| Parameter | Value (Å) |

| a | 4.74 |

| b | 4.74 |

| c | 15.51 |

| Data sourced from SurfaceNet GmbH |

Another set of lattice parameters for the primitive cell of trigonal MnCO₃ are also reported as a = 4.837 Å, b = 4.836 Å, and c = 5.990 Å. It is important to note that the representation of the unit cell (primitive versus conventional) can affect the reported lattice parameters.

Atomic Positions and Coordination Environment of Manganese(II) Ions

In the calcite-type structure of manganese(II) carbonate, the manganese(II) ions (Mn²⁺) are in an octahedral coordination geometry. This means each Mn²⁺ ion is surrounded by six oxygen atoms from six different carbonate (CO₃²⁻) ions. This arrangement forms a key feature of the rhodochrosite mineral structure. The study of various manganese(II) complexes reveals that the coordination number can vary, with examples of seven- and eight-coordinated Mn(II) ions in different compounds, leading to geometries such as distorted pentagonal-bipyramidal, square antiprism, or distorted dodecahedron. However, for manganese(II) carbonate, the octahedral coordination is the established environment.

Hydration State and Water Molecule Integration within the Crystal Lattice

Manganese(II) carbonate hydrate (B1144303) is defined by the presence of water molecules, denoted by 'x' in the chemical formula MnCO₃·xH₂O. The degree of hydration can vary. Infrared spectroscopy is a technique used to confirm the presence of these water molecules. Hydrated samples show additional absorption bands that correspond to the water molecules. For instance, the stretching vibration of uncoordinated water can appear in the range of 2924-3070 cm⁻¹, indicating the presence of crystalline water within the structure. The integration of water can occur through direct coordination to the manganese(II) ion or through hydrogen bonding within the lattice. In some complex manganese(II) compounds, water molecules have been observed to be directly coordinated to the metal center.

Crystal Growth Mechanisms and Morphological Control

The growth of manganese(II) carbonate crystals can be influenced by various factors, leading to different morphologies. In the absence of any templates, MnCO₃ crystals often exhibit tetrahedral shapes. However, the morphology can be controlled by using organic templates, such as fatty acid or alcohol monolayers. For example, under fatty acid monolayers, the resulting crystals show a different morphology where they are preferentially oriented with the {012} face parallel to the substrate. The introduction of ethanol (B145695) during aqueous precipitation has been shown to influence the morphology and size by affecting the precipitation of nanoparticles and the reassembly of aggregates. Factors such as reactant concentration, reaction temperature, and reaction time in methods like complex homogeneous precipitation can also be used to control the final morphology, yielding shapes like cocoons, prisms, and spindles.

Structural Relationships with Analogous Carbonates and Minerals (e.g., Calcite, Rhodochrosite)

Manganese(II) carbonate is isostructural with calcite (CaCO₃), meaning they share the same crystal structure. Both belong to the trigonal crystal system and the R-3c space group. This structural similarity allows for the formation of solid solutions between rhodochrosite and calcite at low temperatures, resulting in "Ca-rhodochrosites".

Solid Solution Formation and Cation Substitution Phenomena

Manganese(II) carbonate is known to form solid solutions, particularly with calcium carbonate, leading to the formation of mixed Ca-Mn carbonates. The dissolution behavior of both naturally occurring, ordered kutnahorite and laboratory-precipitated, disordered calcian rhodochrosite has been investigated to understand the controls on manganese concentrations in aqueous environments. geologyscience.ru

Studies on the dissolution of these minerals in deionized distilled water and artificial seawater at 25 °C have shown that the nature and composition of the resulting manganese-rich carbonate phases are dictated by the porewater [Mn2+]:[Ca2+] ratio, the availability of calcite surfaces, and reaction kinetics. geologyscience.ru In distilled water under an open system, both ordered kutnahorite and disordered calcian rhodochrosite dissolve congruently, yielding identical ion activity products, suggesting the formation of a phase termed pseudokutnahorite. geologyscience.ru

However, in artificial seawater, the dissolution behavior is different. The steady-state ion concentration products increase as the partial pressure of CO2 decreases and the [Mn2+]:[Ca2+] ratio in the solution increases. geologyscience.ru This observation is interpreted as the formation of phases with varying stoichiometry in response to the changing solution composition. geologyscience.ru These findings are critical for defining the stability fields of manganoan calcites and calcian rhodochrosites in marine environments, which can be represented using Lippmann phase diagrams for the CaCO3–MnCO3–H2O system. geologyscience.ru

The synthesis of calcian rhodochrosite, also referred to as pseudokutnahorite, can be achieved in the laboratory by mixing CO2-saturated solutions of calcium carbonate, manganese(II) chloride, and sodium carbonate at room temperature. geologyscience.ru

Table 1: Investigated Mixed Ca-Mn Carbonate Phases This interactive table summarizes the compositions of the carbonate phases studied.

| Mineral Phase | Formula | Description |

|---|---|---|

| Kutnahorite | Mn1.14Ca0.82Mg0.04Fe0.012(CO3)2 | Natural, ordered |

Surface Atomic Structure of Hydrated Manganese(II) Carbonate

The atomic-level structure of the hydrated surface of manganese(II) carbonate, specifically the rhodochrosite (1014) surface, has been determined with high precision using X-ray scattering techniques along crystal-truncation rods (CTRs). wustl.edusigmaaldrich.com These investigations, conducted at 90% relative humidity and 295 K, provide detailed vertical and lateral information about the interfacial structure between the mineral and water. wustl.edusigmaaldrich.com

The best-fit model for the scattering data reveals a surface structure comprising a primary layer of manganese carbonate with an overlayer of oxygen, attributed to water molecules. wustl.edusigmaaldrich.com A key finding is that the occupancy of this oxygen overlayer (Ow) and the first layer of manganese (Mn1) are equal, at a value of 0.84, within the measurement uncertainty. wustl.edusigmaaldrich.com This suggests a coordinative bonding relationship between the surface manganese atoms and the water molecules. wustl.edu

Significant structural relaxations occur at the surface compared to the bulk crystal. The first-layer carbonate groups exhibit a notable tilt. wustl.edusigmaaldrich.com Furthermore, the bond length between the first-layer manganese and the oxygen overlayer (Mn1-Ow) is determined to be 2.59 ± 0.04 Å, which is consistent with the bonding of a water molecule to a surface manganese atom. wustl.edusigmaaldrich.com In contrast, the spacing between the layers of manganese atoms remains unchanged from the bulk structure. wustl.edusigmaaldrich.com However, a contraction is observed in the spacing between the layers of carbon atoms within the carbonate groups for the top three layers of the crystal. wustl.edusigmaaldrich.com

Table 2: Structural Parameters of the Hydrated Rhodochrosite (1014) Surface This interactive table presents key structural details from X-ray scattering analysis.

| Parameter | Value | Description |

|---|---|---|

| Relative Humidity | 90% | Ambient condition for the measurement. wustl.edusigmaaldrich.com |

| Temperature | 295 K | Ambient condition for the measurement. wustl.edusigmaaldrich.com |

| Occupancy (Ow and Mn1) | 0.84 | Equal occupancy of the oxygen overlayer and the first manganese layer. wustl.edusigmaaldrich.com |

| Mn1-Ow Bond Length | 2.59 ± 0.04 Å | Distance between the first-layer manganese and the oxygen overlayer (water). wustl.edusigmaaldrich.com |

| First-Layer Carbonate Tilt (phi) | -4.2 ± 2.1° | Tilt of the carbonate group toward the surface plane. sigmaaldrich.com |

Magnetic Ordering in Manganese(II) Carbonate Structures

The inherent magnetic properties of manganese(II) carbonate can be significantly altered through the incorporation of organic molecules, such as amino acids, into its crystal lattice. nih.govarxiv.org This phenomenon, inspired by biomineralization, demonstrates a method for tuning the material's magnetic response. nih.govarxiv.org

At room temperature, manganese(II) carbonate is paramagnetic. arxiv.org Studies have shown that when single amino acids are incorporated into the MnCO3 lattice, the magnetic susceptibility of the resulting material decreases, following a simple rule of mixtures. nih.govarxiv.org

However, a more complex behavior emerges at low temperatures. When cooled below its Néel temperature, pure manganese(II) carbonate exhibits antiferromagnetic ordering. nih.govresearchgate.net In amino-acid-incorporating MnCO3, the opposite trend to the room-temperature behavior is observed; there is an increase in magnetic susceptibility when measured in a high magnetic field. nih.govarxiv.org This increase is accompanied by a significant change in the Néel phase transformation temperature. nih.govarxiv.org These alterations are attributed to a decrease in the orbital overlapping within the MnCO3 structure and a weakening of the superexchange interactions caused by the intracrystalline amino acids. nih.govarxiv.org The incorporation of aspartic acid, for example, leads to measurable lattice distortions and a decrease in the Néel temperature. researchgate.net

Table 3: Effect of Aspartic Acid Incorporation on Magnetic Properties of MnCO3 This interactive table summarizes the changes in magnetic properties of Manganese(II) Carbonate when Aspartic Acid is incorporated.

| Property | Observation | Reference |

|---|---|---|

| Magnetic Susceptibility (Room Temp) | Decreases with increasing Asp concentration. | researchgate.net |

| Magnetic Susceptibility (at 2 K) | Increases with Asp incorporation. | researchgate.net |

Thermodynamic and Kinetic Studies of Formation and Decomposition

Thermodynamics of Manganese(II) Carbonate Formation

The formation of manganese(II) carbonate is influenced by several thermodynamic factors, including the energy changes during crystallization, its solubility in aqueous solutions, and the stability of different particle sizes.

The thermodynamic stability and formation pathways of manganese(II) carbonate are subjects of detailed calorimetric studies. Research has shown that an amorphous manganese carbonate precursor offers a low-energy pathway for the crystallization of MnCO₃. geoscienceworld.orgelsevierpure.com This process is analogous to what is observed in other carbonate systems, such as those involving calcium, magnesium, and iron. geoscienceworld.orgelsevierpure.com

A key finding is that the enthalpies of crystallization appear to be controlled by the size of the cation; the process becomes less exothermic as the ionic radius of the cation increases. geoscienceworld.orgelsevierpure.com The crystallization of manganese(II) carbonate from an amorphous precursor is an exothermic process. The enthalpy of this transformation has been measured through acid solution calorimetry. geoscienceworld.org

Manganese(II) carbonate is characterized by its low solubility in water. docbrown.info The solubility product constant (Ksp) is a critical measure of this property, representing the equilibrium between the solid compound and its constituent ions in a solution. Various studies have reported different Ksp values, often reflecting the conditions of measurement and the nature of the solid phase (e.g., freshly precipitated versus crystalline mineral).

For instance, a Ksp of 8.8 x 10⁻¹¹ has been reported. nih.gov Other determinations have yielded values such as 2.42 x 10⁻¹¹ and 1.76 x 10⁻¹¹. brainly.combrainly.com A pKsp (the negative logarithm of Ksp) of 10.63 has also been cited. chembk.com Early determinations on freshly precipitated, fine solids (with a specific surface area of 62.4 m²/g) resulted in a pKsp value of 9.4. iaea.org In contrast, compilations based on experiments with natural rhodochrosite (the mineral form of MnCO₃) suggest a pKsp of 11.13, while precipitated manganese carbonate is assigned a pKsp of 10.39. iaea.org These variations highlight the influence of crystallinity and surface properties on solubility measurements.

Equilibrium studies also consider the formation of ion pairs in solution, such as MnHCO₃⁺, which can affect solubility calculations. iaea.org

Interactive Table: Reported Solubility Product (Ksp) Values for Manganese(II) Carbonate

| Ksp Value | pKsp | Source Context | Citation |

| 8.8 x 10⁻¹¹ | 10.06 | General reference | nih.gov |

| 2.42 x 10⁻¹¹ | 10.62 | Calculation reference | brainly.com |

| 1.76 x 10⁻¹¹ | 10.75 | Calculated from molar solubility of 4.2 x 10⁻⁶ M | brainly.com |

| N/A | 9.4 | Freshly precipitated fine solids | iaea.org |

| N/A | 10.39 | Precipitated manganese carbonate | iaea.org |

| N/A | 11.13 | Natural rhodochrosite | iaea.org |

| N/A | 10.63 | General reference | chembk.com |

Particle size significantly impacts the thermodynamic stability of manganese(II) carbonate, primarily through surface energy effects. geoscienceworld.orgelsevierpure.com Calorimetric measurements on nanophase MnCO₃ have quantified these effects. The surface energy for nanophase MnCO₃ with a hydrous surface is 0.64 ± 0.08 J/m², and for an anhydrous surface, it is 0.94 ± 0.12 J/m². geoscienceworld.orgelsevierpure.com These values are lower than those for nano-calcite, and MnCO₃ binds surface water less strongly (-65.3 ± 3 kJ/mol) compared to calcite (-96.26 ± 0.96 kJ/mol). geoscienceworld.orgelsevierpure.com

These differences in surface energy lead to substantial particle-size-driven shifts in phase stability diagrams (Eh-pH diagrams). geoscienceworld.orgelsevierpure.com Specifically, these shifts expand the stability field of hausmannite (Mn₃O₄) in both aqueous and anhydrous environments. geoscienceworld.orgelsevierpure.com Consequently, at the nanoscale in aerated environments, manganese oxides tend to dominate, whereas coarser-grained manganese carbonate is favored in reducing environments. geoscienceworld.orgelsevierpure.com

Interactive Table: Surface Energy of Nanophase Manganese(II) Carbonate

| Surface Condition | Surface Energy (J/m²) | Citation |

| Hydrous | 0.64 ± 0.08 | geoscienceworld.orgelsevierpure.com |

| Anhydrous | 0.94 ± 0.12 | geoscienceworld.orgelsevierpure.com |

Kinetics of Thermal Decomposition of Manganese(II) Carbonate Hydrate (B1144303)

The thermal decomposition of manganese(II) carbonate hydrate is a multi-stage process involving dehydration followed by the breakdown of the carbonate structure. The kinetics of this process are crucial for applications such as the production of manganese oxides.

The thermal decomposition of this compound begins with the loss of its water of hydration, which typically occurs at temperatures below 200°C. smolecule.com Following dehydration, the anhydrous manganese(II) carbonate decomposes. This process generally starts above 200°C. nih.gov

The subsequent decomposition pathway is complex and highly dependent on the surrounding atmosphere.

In Air: When heated in the presence of oxygen, MnCO₃ decomposes to form various manganese oxides. One reported pathway involves the formation of MnO₁.₈₈. wikipedia.org Another study on the mineral rhodochrosite found that the first stage of decomposition yields manganese(III) oxide (Mn₂O₃). mdpi.com With further heating, this is reduced to manganese tetroxide (Mn₃O₄), also known as hausmannite. mdpi.com The formation of α-MnO₂ in a poorly crystallized form has also been observed. mdpi.com

Under Vacuum or Inert Atmosphere: Decomposition under these conditions primarily yields manganese(II) oxide (MnO). smolecule.com

The general decomposition reaction can be summarized as: MnCO₃ → MnO + CO₂ smolecule.com

However, the presence of oxygen leads to the formation of higher oxides. For example, the decomposition of rhodochrosite in air shows a transformation from MnCO₃ to Mn₂O₃, and then to Mn₃O₄. mdpi.com

Kinetic studies of the thermal decomposition of rhodochrosite (MnCO₃) have determined the apparent activation energies (Ea) and frequency factors (A) for the different stages of the reaction in air. mdpi.com These parameters describe the energy barrier that must be overcome for the reaction to occur and the frequency of collisions between molecules, respectively.

The first mass loss, corresponding to the conversion of manganese carbonate to manganese(III) oxide, has a relatively low activation energy, indicating a process controlled by mass transfer or diffusion. mdpi.com The second stage, the reduction of Mn₂O₃ to Mn₃O₄, has a much higher activation energy, signifying that this step is rate-controlled by the chemical reaction itself and is highly dependent on temperature. mdpi.com

Interactive Table: Kinetic Parameters for the Thermal Decomposition of Rhodochrosite

| Decomposition Stage | Reaction | Apparent Activation Energy (Ea) | Frequency Factor (A) | Controlling Process | Citation |

| 1 | MnCO₃ → Mn₂O₃ | 17.91 kJ/mol | 3.607 s⁻¹ | Mass Transfer (Diffusion) | mdpi.com |

| 2 | Mn₂O₃ → Mn₃O₄ | 112.41 kJ/mol | 199,386 s⁻¹ | Rate-Controlling (Reaction) | mdpi.com |

Influence of Temperature and Atmosphere on Decomposition

The thermal decomposition of this compound is a complex process that is highly dependent on the surrounding temperature and atmosphere. The process generally occurs in two main stages: initial dehydration followed by the decomposition of the anhydrous carbonate. The composition of the gaseous environment—whether it is inert, oxidizing, or contains carbon dioxide—plays a crucial role in determining the final manganese oxide products.

The initial phase of decomposition involves the removal of water molecules. This dehydration process for this compound begins at temperatures as low as 50°C and is typically complete by 300°C. smolecule.com This stage involves the loss of both surface-adsorbed and structurally incorporated water. smolecule.com

Following dehydration, the anhydrous manganese(II) carbonate (MnCO₃) begins to decompose. In an inert atmosphere or under conditions where gaseous byproducts are rapidly removed, the primary decomposition to manganese(II) oxide (MnO) and carbon dioxide (CO₂) begins at approximately 200°C. smolecule.comwikipedia.org However, the decomposition pathway and final products are significantly altered by the presence of oxygen or the partial pressure of CO₂.

In an air atmosphere, the decomposition is more complex. The process starts with the decomposition of MnCO₃, but the resulting MnO is unstable and readily oxidizes to higher manganese oxides. The decomposition in air can proceed through the formation of various oxides, including MnO₂, Mn₂O₃, and Mn₃O₄, depending on the temperature. researchgate.netakjournals.com Studies have shown that MnCO₃ decomposition in air can yield MnO₂ which then transforms to Mn₂O₃ at higher temperatures (around 535°C), and subsequently to Mn₃O₄ at even higher temperatures (around 950°C). akjournals.com Another study noted that in a stream of CO₂ or argon, the main product is Mn₃O₄. bohrium.com The presence of CO as a gaseous product has also been detected when decomposition occurs in a slow stream of inert gas, leading to a mix of Mn₃O₄ and MnO. bohrium.com

The activation energy for the decomposition of MnCO₃ in air has been determined to be 102 kJ/mol. scribd.com The kinetics of the decomposition can be influenced by factors such as particle size and the specific manganese oxide being formed. smolecule.com For instance, the activation energy for the transformation of MnO₂ to Mn₂O₃ is 62.6 kJ/mol, while the conversion of Mn₂O₃ to Mn₃O₄ requires 65.5 kJ/mol. smolecule.com

The following table summarizes the influence of atmosphere and temperature on the decomposition products of manganese(II) carbonate.

| Temperature Range (°C) | Atmosphere | Primary Solid Products | Gaseous Products | Reference |

| 50 - 300 | Any | Anhydrous MnCO₃ | H₂O | smolecule.com |

| > 200 | Inert (rapid gas removal) | MnO | CO₂ | smolecule.comwikipedia.org |

| 300 - 1000 | Air | MnO₂, Mn₂O₃, Mn₃O₄ | CO₂ | researchgate.netakjournals.com |

| ~535 | Air | Mn₂O₃ (from MnO₂) | - | akjournals.com |

| ~950 | Air | Mn₃O₄ (from Mn₂O₃) | - | akjournals.com |

| Not specified | CO₂ or Argon stream | Mn₃O₄ | CO₂ | bohrium.com |

| Not specified | Inert (slow gas removal) | MnO, Mn₃O₄ | CO₂, CO | bohrium.com |

Stability Field Analysis in Aqueous and Anhydrous Environments (Eh-pH, Oxygen Fugacity-CO₂ Fugacity Diagrams)

The stability of manganese(II) carbonate, primarily found in nature as the mineral rhodochrosite, can be graphically represented through stability field diagrams. These diagrams illustrate the conditions of electrochemical potential (Eh), pH, and fugacities of gases like oxygen (fO₂) and carbon dioxide (fCO₂) under which the compound is thermodynamically stable.

Aqueous Environments (Eh-pH Diagrams)

In aqueous systems, Eh-pH diagrams are used to define the stability fields of various manganese species. For the Mn-H₂O-CO₂ system, these diagrams show the conditions under which dissolved manganese ions (Mn²⁺), solid manganese oxides/hydroxides (like Mn(OH)₂, Mn₃O₄, Mn₂O₃, MnO₂), and manganese carbonate (MnCO₃) are the most stable phases. researchgate.netchegg.com

The stability field of MnCO₃ is significantly influenced by the total carbonate concentration in the water. MnCO₃ becomes a more dominant stable phase in environments with higher concentrations of dissolved carbonate. researchgate.net The diagrams show that MnCO₃ is typically stable under reducing to mildly oxidizing conditions (low to moderate Eh) and across a wide range of pH values, generally in the neutral to alkaline region. researchgate.netresearchgate.net Simulations indicate a co-existence area for NiCO₃, CoCO₃, and MnCO₃, which thermodynamically confirms the stability of these carbonates in aqueous solutions under specific Eh-pH conditions. researchgate.net

Anhydrous Environments (Oxygen Fugacity-CO₂ Fugacity Diagrams)

In anhydrous or low-water environments, particularly those relevant to metamorphic geology and industrial processes, the stability of manganese carbonate (rhodochrosite) is analyzed using diagrams that plot temperature against the fugacity of oxygen (fO₂) and carbon dioxide (fCO₂). geoscienceworld.org These diagrams are crucial for understanding the formation of manganese ore deposits and the behavior of manganese carbonate at high temperatures.

The stability of rhodochrosite is bounded by reactions that produce various manganese oxides. geoscienceworld.org At high temperatures, rhodochrosite is only stable at low oxygen fugacities. geoscienceworld.org As fO₂ increases or fCO₂ decreases, MnCO₃ will decompose to form manganese oxides such as manganosite (MnO), hausmannite (Mn₃O₄), bixbyite (Mn₂O₃), and pyrolusite (MnO₂). geoscienceworld.org

Experimental studies have defined the boundaries of the rhodochrosite stability field. For example, at a pressure of 1000 atmospheres, the upper thermal stability limit of rhodochrosite decreases significantly as oxygen fugacity increases. geoscienceworld.org The stability field is bounded by equilibria with different manganese oxides at different conditions.

The following table presents data on the stability boundaries of rhodochrosite with various manganese oxides at 1000 atmospheres pressure. geoscienceworld.org

| Equilibrium Reaction | Temperature (°C) | log fO₂ (atm) |

| Rhodochrosite - Manganosite (MnCO₃ - MnO) | 715 ± 5 | -12.5 |

| Rhodochrosite - Hausmannite (MnCO₃ - Mn₃O₄) | 330 ± 23 | -8.4 |

| Rhodochrosite - Bixbyite (MnCO₃ - Mn₂O₃) | 260 ± 35 | -5.6 |

These data illustrate that as the environment becomes more oxidizing (higher fO₂), manganese carbonate becomes unstable at progressively lower temperatures, favoring the formation of higher manganese oxides. geoscienceworld.org The relationship between the fugacities of CO₂ and O₂ and temperature for the rhodochrosite-hausmannite equilibrium is given by the equation: log K = 6 log fCO₂ - log fO₂ = 40.39 - 9429/T + 0.486P/T (where T is in Kelvin and P is in atmospheres). geoscienceworld.org This highlights the critical interplay between temperature, carbon dioxide pressure, and oxygen availability in controlling the stability of manganese(II) carbonate.

Reaction Mechanisms and Chemical Behavior

Mechanism of Thermal Decomposition

The thermal decomposition of manganese(II) carbonate (MnCO₃) is a complex process significantly influenced by the surrounding atmosphere, heating rate, and the presence of impurities. The decomposition pathway involves the initial loss of any associated water of hydration, followed by the breakdown of the carbonate structure to form various manganese oxides.

The dehydration of manganese(II) carbonate hydrate (B1144303) typically commences at temperatures as low as 50°C and is generally complete by approximately 300°C. smolecule.com This process occurs in multiple stages, with the removal of surface-adsorbed water preceding the loss of more structurally integrated water molecules. smolecule.com

Following dehydration, the decomposition of the anhydrous manganese(II) carbonate begins. In an inert atmosphere, such as argon or carbon dioxide, or under vacuum conditions, MnCO₃ primarily decomposes to manganese(II) oxide (MnO) and carbon dioxide (CO₂). bohrium.commdpi.com However, the process is more intricate in the presence of air or oxygen.

Under atmospheric conditions, the thermal decomposition of MnCO₃ can lead to the formation of higher manganese oxides. The process generally proceeds through the following stages with increasing temperature:

Formation of Manganese(II) Oxide (MnO): The initial decomposition step is the formation of MnO.

Oxidation to Higher Oxides: In the presence of oxygen, the newly formed MnO can be oxidized to higher valence states. This can result in the formation of manganese(III) oxide (Mn₂O₃) and manganese(II,III) oxide (Mn₃O₄). mdpi.comresearchgate.net The specific oxide formed is dependent on the temperature and oxygen partial pressure. alliedacademies.org Studies have shown that heating MnCO₃ in air can yield α-MnO₂ in a poorly crystallized form. mdpi.com

Interconversion of Oxides: At even higher temperatures, these oxides can further transform. For instance, α-Mn₂O₃ can convert to Mn₃O₄. mdpi.com

The decomposition temperature range is reported to be between 300°C and 1000°C, with intermediate formation of MnO₂, Mn₂O₃, and Mn₃O₄. researchgate.net For example, one study observed the transformation of MnCO₃ to Mn₂O₃ starting at 350°C and completing around 660°C. mdpi.com Another study noted that the decomposition of carbonate minerals in manganese ores occurs at temperatures above 900°C. saimm.co.za

The following table summarizes the key stages in the thermal decomposition of manganese(II) carbonate in the presence of air, based on various research findings.

| Temperature Range | Predominant Reaction/Product | Reference |

| 50°C - 300°C | Dehydration of MnCO₃·nH₂O | smolecule.com |

| 350°C - 660°C | MnCO₃ → α-Mn₂O₃ | mdpi.com |

| > 900°C | Decomposition of carbonate minerals | saimm.co.za |

| 300°C - 1000°C | Formation of MnO₂, Mn₂O₃, Mn₃O₄ | researchgate.net |

Reactions with Acids and Salt Formation

Manganese(II) carbonate, being the salt of a weak acid (carbonic acid), readily reacts with stronger acids to form soluble manganese(II) salts, carbon dioxide, and water. wikipedia.orgamericanelements.com This is a characteristic reaction of most metal carbonates. The general ionic equation for this reaction is:

MnCO₃(s) + 2H⁺(aq) → Mn²⁺(aq) + H₂O(l) + CO₂(g) quora.com

The rate of this reaction is dependent on the concentration of the acid; increasing the acid concentration leads to a faster reaction rate. quora.com

Specific examples of reactions with different acids include:

With Hydrochloric Acid (HCl): Manganese(II) carbonate reacts with hydrochloric acid to produce manganese(II) chloride (MnCl₂), a water-soluble salt. MnCO₃(s) + 2HCl(aq) → MnCl₂(aq) + H₂O(l) + CO₂(g) quora.com